(4-Methylnaphthalen-1-yl)hydrazine

Beschreibung

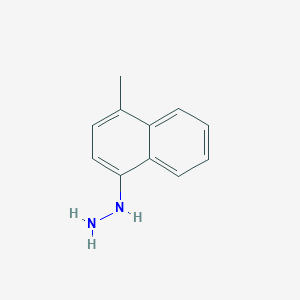

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C11H12N2 |

|---|---|

Molekulargewicht |

172.23 g/mol |

IUPAC-Name |

(4-methylnaphthalen-1-yl)hydrazine |

InChI |

InChI=1S/C11H12N2/c1-8-6-7-11(13-12)10-5-3-2-4-9(8)10/h2-7,13H,12H2,1H3 |

InChI-Schlüssel |

ZCOINIHHBMGVCA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C2=CC=CC=C12)NN |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Methylnaphthalen 1 Yl Hydrazine

Established Synthetic Pathways for Arylhydrazines

The creation of arylhydrazines can be achieved through several reliable methods, with the reduction of aryldiazonium salts being a classic and widely used approach. More contemporary methods, such as palladium-mediated coupling reactions, offer alternative routes with high efficiency and selectivity.

Reduction of Aryldiazonium Salts (from Anilines)

A primary and long-standing method for synthesizing arylhydrazines involves the diazotization of an aniline, followed by the reduction of the resulting aryldiazonium salt. nih.govthieme-connect.de This two-step process begins with the reaction of an aniline with a nitrite source, typically sodium nitrite, in an acidic medium at low temperatures to form the diazonium salt. thieme-connect.denih.gov

The subsequent reduction of the diazonium salt to the corresponding arylhydrazine can be accomplished using various mild reducing agents. libretexts.org Commonly employed reagents include sodium bisulfite, stannous chloride, and zinc dust. libretexts.org The choice of reducing agent can be critical, with stannous chloride often being preferred for its broader scope, particularly with ortho-substituted diazonium compounds. thieme-connect.de The reaction is typically performed at or below 0°C to maintain the stability of the diazonium salt. thieme-connect.de

The general scheme for this process is as follows: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O Ar-N₂⁺X⁻ + Reducing Agent → Ar-NHNH₂

This method's versatility allows for the synthesis of a wide array of arylhydrazines by starting with appropriately substituted anilines. However, the process generates significant salt waste and involves potentially explosive diazonium intermediates, necessitating careful handling and control of reaction conditions. nih.gov

Palladium-Mediated Coupling Reactions for Hydrazine (B178648) Formation

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for forming C-N bonds, including the synthesis of arylhydrazines. nih.govthieme-connect.com This method involves the reaction of an aryl halide or tosylate with hydrazine in the presence of a palladium catalyst. thieme-connect.com These reactions can be highly efficient, proceeding under relatively mild conditions with excellent chemoselectivity, and can tolerate a variety of functional groups. thieme-connect.com

Key to the success of these reactions is the choice of the palladium catalyst system, which must overcome challenges such as the reduction of the active palladium(II) species by hydrazine, N-N bond cleavage, and multiple arylations of the hydrazine molecule. nih.govthieme-connect.com Recent advancements have led to the development of catalyst systems that can achieve high turnover numbers and selectivity for the desired mono-arylated hydrazine product, even at low catalyst loadings. nih.govnih.gov

A general representation of this reaction is: Ar-X + N₂H₄ + Base (e.g., KOH) --(Pd catalyst)--> Ar-NHNH₂ + HX

This approach offers a more direct and potentially more environmentally benign alternative to the classical diazonium salt reduction, avoiding the generation of large quantities of salt waste. nih.gov

Direct Amination Approaches for Alkylhydrazines

While not the primary route for arylhydrazines, direct amination methods are significant in the synthesis of alkylhydrazines and provide context for N-N bond formation. psu.edu These methods typically involve the reaction of an amine with an aminating agent. For instance, the Raschig process, used for the industrial production of 1,1-dimethylhydrazine, involves the reaction of dimethylamine with chloramine. psu.edu

For laboratory-scale syntheses, hydroxylamine-O-sulfonic acid is often a more convenient aminating agent than chloramine. psu.edu Another approach is the reductive alkylation of hydrazine derivatives. An efficient method has been developed for the direct reductive alkylation of hydrazine derivatives with α-picoline-borane to produce a variety of N-alkylhydrazine derivatives. thieme-connect.comorganic-chemistry.org

Specific Synthetic Routes for (4-Methylnaphthalen-1-yl)hydrazine Precursors

The synthesis of this compound is contingent on the availability of its key precursor, 4-methylnaphthalen-1-amine. The functionalization of naphthalene (B1677914) to obtain this specific amine is a critical first step.

Strategies for Functionalizing Naphthalene to 4-Methylnaphthalen-1-amine

The synthesis of 4-methylnaphthalen-1-amine often starts with naphthalene. One common strategy involves the nitration of naphthalene to produce 1-nitronaphthalene. This is typically followed by a reduction step to yield 1-naphthylamine. google.com The reduction can be carried out using various methods, including catalytic hydrogenation with a platinum-on-carbon catalyst. google.com

To introduce the methyl group at the 4-position, further functionalization steps are required. The specific sequence of reactions to introduce both the amine and the methyl group at the desired positions on the naphthalene ring is crucial for the successful synthesis of the target precursor.

Conversion of Substituted Naphthalene Derivatives to the Hydrazine Moiety

Once the precursor 4-methylnaphthalen-1-amine is obtained, it can be converted to this compound using the established methods for arylhydrazine synthesis. The most common route involves the diazotization of 4-methylnaphthalen-1-amine, followed by reduction. thieme-connect.de

The process would proceed as follows:

Diazotization: 4-methylnaphthalen-1-amine is treated with sodium nitrite in a strong acid like hydrochloric acid at a low temperature (typically 0-5 °C) to form the corresponding diazonium salt, (4-methylnaphthalen-1-yl)diazonium chloride.

Reduction: The resulting diazonium salt is then reduced to this compound using a suitable reducing agent such as stannous chloride or sodium bisulfite. thieme-connect.delibretexts.org

Alternatively, a palladium-catalyzed cross-coupling reaction could potentially be employed if a suitable starting material, such as 1-halo-4-methylnaphthalene, is available. This would involve coupling the halo-substituted naphthalene with hydrazine in the presence of a palladium catalyst and a base. nih.govthieme-connect.com

A less common method for preparing 1-naphthylhydrazine involves the direct reaction of 1-naphthol with hydrazine hydrate (B1144303) under pressure and heat, with a reducing agent like sodium bisulfite present. google.com While this method has been reported for the unsubstituted naphthalene ring, its applicability to a substituted naphthol to produce this compound would require further investigation.

Reactivity and Synthetic Transformations of 4 Methylnaphthalen 1 Yl Hydrazine

Condensation Reactions and Hydrazone Formation

Hydrazone formation is a cornerstone of hydrazine (B178648) chemistry, involving the reaction with carbonyl compounds. numberanalytics.comnumberanalytics.com

Reaction with Aldehydes and Ketones to Form (4-Methylnaphthalen-1-yl)hydrazones

(4-Methylnaphthalen-1-yl)hydrazine readily undergoes condensation reactions with a wide range of aldehydes and ketones to yield the corresponding (4-Methylnaphthalen-1-yl)hydrazones. numberanalytics.comnumberanalytics.comwikipedia.org This reaction is a classic example of nucleophilic addition to the carbonyl group. The general transformation involves the mixing of equimolar amounts of the hydrazine and the carbonyl compound, often in a suitable solvent like ethanol, and frequently with acid catalysis to facilitate the dehydration step. japsonline.com

The reaction's versatility allows for the synthesis of a diverse library of hydrazone derivatives. For instance, reaction with simple aliphatic aldehydes and ketones, as well as aromatic and heteroaromatic carbonyl compounds, proceeds to give the corresponding hydrazones. The properties of the resulting hydrazone, such as its stability and further reactivity, are influenced by the nature of the substituent (R¹ and R²) from the original carbonyl compound.

Table 1: Examples of (4-Methylnaphthalen-1-yl)hydrazone Formation

| Carbonyl Reactant | Resulting Hydrazone |

| Formaldehyde | N'-(methylene) this compound |

| Acetaldehyde | N'-(ethylidene) this compound |

| Acetone | N'-(propan-2-ylidene) this compound |

| Benzaldehyde | N'-(phenylmethylidene) this compound |

Mechanistic Considerations of Carbon-Nitrogen Double Bond Formation

The formation of the carbon-nitrogen double bond in hydrazones follows a well-established two-stage mechanism: nucleophilic addition followed by dehydration. numberanalytics.comnumberanalytics.com

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of the aldehyde or ketone. numberanalytics.com This leads to the formation of a tetrahedral intermediate known as a carbinolamine. This step is generally reversible.

Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water. numberanalytics.com This dehydration step is typically the rate-determining step and is often catalyzed by the presence of a small amount of acid. Protonation of the hydroxyl group in the carbinolamine makes it a better leaving group (water), facilitating its removal and the subsequent formation of the C=N double bond of the hydrazone.

Isomerism and Tautomerism in Formed Hydrazone Derivatives

The resulting (4-Methylnaphthalen-1-yl)hydrazone derivatives can exhibit both isomerism and tautomerism, adding a layer of complexity to their structural chemistry.

E/Z Isomerism: The carbon-nitrogen double bond (C=N) of the hydrazone is stereogenic, leading to the possibility of E and Z isomers (geometric isomers). The relative stability of these isomers is influenced by steric interactions between the substituents on the carbon and nitrogen atoms. In many cases, one isomer will be thermodynamically preferred. For example, in N'-[(1E)-substituted-phenylmethylidene] benzohydrazide (B10538) analogs, the E isomer is specified. japsonline.com

Hydrazone-Azo Tautomerism: Hydrazones containing an α-hydrogen atom can undergo tautomerization to form an azo compound. This is a type of prototropic tautomerism where a proton migrates from the nitrogen atom to the α-carbon. However, for most simple aldehyde and ketone hydrazones, the hydrazone tautomer is significantly more stable than the azo tautomer.

Imino-Enamine Tautomerism: In the context of the Fischer indole (B1671886) synthesis (see section 3.2.1), the initially formed hydrazone can tautomerize to an enamine (or 'ene-hydrazine') form. wikipedia.orgnih.gov This tautomeric form is a key intermediate in the subsequent cyclization reaction. Studies on α-N-heterocyclic hydrazones have shown the existence of equilibrium between imino and amino (enamine) tautomers in solution. rsc.org

Cyclization Reactions to Heterocyclic Systems

This compound serves as a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, most notably indoles via the Fischer indole synthesis.

Application in Fischer Indole Synthesis for Indole Derivatives

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles. thermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. wikipedia.org In this context, this compound can be reacted with various carbonyl compounds to produce substituted benzo[g]indole derivatives.

The general procedure involves heating the (4-methylnaphthalen-1-yl)hydrazone (which can be formed in situ) in the presence of an acid catalyst, such as hydrochloric acid, sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride. wikipedia.orgthermofisher.com The reaction proceeds through a complex mechanism involving the tautomerization of the hydrazone to an ene-hydrazine, followed by a thermofisher.comthermofisher.com-sigmatropic rearrangement, loss of ammonia, and subsequent aromatization to form the stable indole ring system. wikipedia.orgnih.gov

The substitution pattern of the resulting indole is determined by the structure of the starting ketone or aldehyde. For example, the reaction of this compound with pyruvic acid would be expected to yield a derivative of benzo[g]indole-2-carboxylic acid. taylorandfrancis.com The use of unsymmetrical ketones can lead to the formation of regioisomeric indole products. thermofisher.com

Formation of Other Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Indazoles)

Beyond indole synthesis, the reactivity of this compound extends to the formation of other important heterocyclic systems like pyrazoles and indazoles.

Pyrazoles: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A common synthetic route to pyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. mdpi.comresearchgate.net Thus, reacting this compound with a 1,3-diketone or a related species would lead to the formation of a 1-(4-methylnaphthalen-1-yl)pyrazole derivative. The reaction proceeds by initial hydrazone formation at one carbonyl group, followed by intramolecular cyclization and dehydration. nih.gov

Indazoles: Indazoles, or benzopyrazoles, are bicyclic heterocyclic aromatic compounds. Various synthetic strategies for indazoles utilize hydrazines. For instance, a copper-catalyzed reaction of 2-formylphenylboronic acids with hydrazine dicarboxylates followed by ring closure yields indazoles. researchgate.netnih.gov Another approach involves the reaction of N-tosylhydrazones with nitroaromatic compounds. rsc.org While specific examples with this compound are not prevalent in the provided context, its general reactivity as a hydrazine suggests its potential utility in analogous synthetic routes to produce N-(4-methylnaphthalen-1-yl)indazoles. For example, multicomponent reactions involving aldehydes, hydrazine hydrate (B1144303), and other reagents can lead to indazole derivatives. nih.gov

Derivatization into Triazole and Oxadiazole Moieties

This compound serves as a valuable precursor for the synthesis of five-membered heterocyclic compounds, particularly triazoles and oxadiazoles. These transformations typically involve the initial conversion of the hydrazine into a more reactive intermediate, such as an acylhydrazide, which then undergoes cyclization.

Triazole Synthesis: The formation of 1,2,4-triazole (B32235) rings from aryl hydrazines is a well-established synthetic route. One common method is the Pellizzari reaction, which involves heating a mixture of an amide and an acylhydrazide. researchgate.net For this compound, this would first require acylation to form the corresponding N-acyl-(4-methylnaphthalen-1-yl)hydrazine. Another approach, the Einhorn–Brunner reaction, involves the condensation of a hydrazine with diacylamines in the presence of a weak acid. researchgate.net

More direct methods have also been developed. For instance, substituted 1,2,4-triazoles can be synthesized by reacting hydrazines with formamide (B127407) under microwave irradiation without a catalyst. organic-chemistry.org A general and metal-free approach involves the oxidative cyclization of hydrazones (formed from hydrazines and aldehydes) with aliphatic amines, using iodine as a catalyst. organic-chemistry.org Furthermore, N4-amino-1,2,4-triazoles can be obtained in high yields by reacting aryl hydrazides with an excess of hydrazine hydrate under microwave irradiation. scispace.com The conversion of this compound to its hydrazide derivative would be the initial step in this process. nih.gov

Table 1: Selected General Methods for 1,2,4-Triazole Synthesis from Hydrazine Derivatives

| Method | Reactants | Conditions | Product Type |

|---|---|---|---|

| Pellizzari Reaction | Amide + Acylhydrazide | Heating | 1,2,4-Triazole researchgate.net |

| Einhorn–Brunner Reaction | Hydrazine + Diacylamine | Weak acid | 1,2,4-Triazole researchgate.net |

| Microwave Synthesis | Hydrazine + Formamide | Microwave, catalyst-free | Substituted 1,2,4-Triazole organic-chemistry.org |

Oxadiazole Synthesis: The synthesis of 1,3,4-oxadiazoles from this compound invariably proceeds through an acylhydrazide intermediate, N-acyl-(4-methylnaphthalen-1-yl)hydrazine. nih.gov This intermediate is typically formed by reacting the hydrazine with a carboxylic acid or its derivative. The subsequent step involves the cyclodehydration of the resulting diacylhydrazine. nih.gov

A variety of dehydrating agents can be employed for this cyclization, including phosphorus oxychloride, thionyl chloride, and polyphosphoric acid. nih.gov For example, an aryl hydrazide can be reacted with an acid in the presence of phosphorus oxychloride and heated under reflux to yield the 2,5-disubstituted 1,3,4-oxadiazole. nih.gov Another method involves the reaction of an acylhydrazide with α-bromo nitroalkanes, which directly yields the oxadiazole under non-dehydrative conditions. rsc.org

Table 2: Common Dehydrating Agents for 1,3,4-Oxadiazole Synthesis from Diacylhydrazines

| Dehydrating Agent | Reference |

|---|---|

| Phosphorus Oxychloride (POCl₃) | nih.gov |

| Thionyl Chloride (SOCl₂) | nih.gov |

| Polyphosphoric Acid (PPA) | nih.gov |

Cross-Coupling and Arylation Reactions

Utility as an Electrophilic Partner for Arylation

While hydrazines are typically nucleophilic, this compound can serve as a precursor to a reactive species used in arylation reactions. Its utility is not as a direct electrophilic partner but as a source of the 4-methylnaphthalen-1-yl radical, which then acts as the arylating agent. The electron-donating nature of the 4-methyl group on the naphthalene (B1677914) ring reduces the electrophilicity at the 1-position, making direct nucleophilic attack on the ring less favorable. Therefore, its role in arylation is primarily achieved through transformations that generate more reactive intermediates, such as radicals or diazonium salts.

Generation of Aryl Radicals from this compound

A mild and efficient method for generating aryl radicals from aryl hydrazines, which is applicable to this compound, involves the use of catalytic molecular iodine in the open air. nih.govacs.org This metal- and base-free strategy allows for the formation of the (4-methylnaphthalen-1-yl) radical under gentle conditions (e.g., 40 °C in trifluoroethanol). nih.govacs.org

The proposed mechanism involves the initial reaction of the hydrazine with iodine. acs.org This is followed by dehydroiodination and further reaction with molecular iodine to form a diazonium salt intermediate. acs.org This intermediate undergoes single electron transfer and releases nitrogen gas to afford the desired aryl radical. acs.org This radical is a highly reactive intermediate that can then be trapped by various substrates, such as substituted 1,4-naphthoquinones, to yield arylated products. nih.gov

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)

Direct participation of this compound in transition metal-catalyzed cross-coupling reactions like the Suzuki coupling is not typical, as hydrazines are not standard coupling partners. However, it can be converted into derivatives that are suitable for such reactions.

One strategy involves the transformation of the hydrazine into a more conventional coupling partner, such as an aryl halide or triflate. This derivative could then participate in palladium-catalyzed Suzuki reactions with various boronic acids. researchgate.net

Alternatively, the hydrazine can be converted into an N-tosylhydrazone. N-tosylhydrazones have emerged as versatile coupling partners in a range of transition-metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.net These reactions, often catalyzed by palladium, provide a powerful method for forming new carbon-carbon bonds, representing an alternative to using unstable diazo compounds. researchgate.netresearchgate.net Therefore, the conversion of this compound to its corresponding N-tosylhydrazone would provide access to these advanced coupling methodologies. rsc.org

Oxidative Transformations

Conversion to Arenediazonium Salts

The oxidation of this compound can lead to the formation of the corresponding 4-methylnaphthalene-1-diazonium salt. This transformation is a key step in several of its reactive pathways. For instance, in the iodine-catalyzed generation of aryl radicals, the formation of a diazonium salt is a crucial intermediate. acs.org The reaction of the aryl hydrazine with iodine in the presence of air leads to an intermediate that, upon single electron transfer, yields the aryl radical and dinitrogen. acs.org This conversion highlights the role of the diazonium salt as a transient but pivotal species in the oxidative chemistry of this compound, enabling its use in arylation reactions. nih.gov

Selective Oxidation to Aryl Iodides

The conversion of aryl hydrazines to aryl iodides represents a valuable transformation in organic chemistry, as aryl iodides are pivotal precursors for a myriad of cross-coupling reactions. Research into the direct conversion of aryl hydrazines to aryl iodides has led to the development of efficient, metal-free methods. A notable approach involves the reaction of arylhydrazine hydrochlorides with molecular iodine in a suitable solvent.

A comprehensive study on the synthesis of aryl iodides from arylhydrazines has demonstrated that the reaction can be effectively carried out by treating the arylhydrazine hydrochloride with one equivalent of iodine in dimethyl sulfoxide (B87167) (DMSO) at 60 °C. cymitquimica.comcymitquimica.com This method obviates the need for metal catalysts or strong bases. cymitquimica.comcymitquimica.com While this study did not specifically include this compound, the established protocol provides a strong predictive framework for its reactivity.

The proposed mechanism for this transformation involves a dual role for iodine as both an oxidant and an iodinating agent. cymitquimica.com Initially, the arylhydrazine is oxidized by iodine to generate an arenediazonium salt intermediate. cymitquimica.com This is followed by a single-electron transfer (SET) from an iodide anion to the diazonium salt, leading to the formation of an aryl radical and an iodine radical. The subsequent combination of these radicals affords the final aryl iodide product. cymitquimica.com The use of the hydrochloride salt of the hydrazine is crucial as it provides the acidic conditions necessary to stabilize the arylhydrazine during the reaction.

Based on this established methodology, the selective oxidation of this compound hydrochloride would be expected to proceed as detailed in the table below, yielding 1-iodo-4-methylnaphthalene.

Table 1: Proposed Reaction Conditions for the Selective Oxidation of this compound Hydrochloride

| Parameter | Condition | Role |

| Starting Material | This compound hydrochloride | Reactant |

| Reagent | Iodine (I₂) | Oxidant and Iodine Source |

| Solvent | Dimethyl sulfoxide (DMSO) | Reaction Medium |

| Temperature | 60 °C | Promotes Reaction |

| Stoichiometry | Equimolar amounts of hydrazine and iodine | Optimal for conversion |

The reaction with various substituted phenylhydrazines under these conditions has been shown to be high-yielding, tolerating a range of functional groups. cymitquimica.com This suggests that the electron-donating methyl group on the naphthalene ring of this compound should be well-tolerated, leading to an efficient synthesis of 1-iodo-4-methylnaphthalene.

Stereoselective Synthesis Utilizing this compound Derivatives

The development of new chiral auxiliaries and ligands is a cornerstone of asymmetric synthesis. Hydrazine derivatives have been successfully employed as chiral auxiliaries and in the formation of chiral hydrazones, which are versatile intermediates for the enantioselective synthesis of a variety of compounds.

However, a thorough review of the scientific literature reveals a notable absence of specific research detailing the use of derivatives of this compound in stereoselective synthesis. While the broader class of chiral hydrazines and hydrazones is well-established in asymmetric transformations, the application of the this compound scaffold in this context does not appear to be documented in readily available research.

The potential for developing chiral derivatives from this compound exists, for instance, through the formation of chiral hydrazones by condensation with chiral aldehydes or ketones. These derivatives could theoretically be explored as ligands in asymmetric catalysis or as substrates in diastereoselective reactions. The bulky naphthalenyl group could impart significant steric influence, which is a desirable feature in a chiral auxiliary.

Despite this theoretical potential, there is currently no published research to substantiate the successful application of this compound derivatives in stereoselective synthesis. Further investigation would be required to explore and establish the utility of this particular class of compounds in asymmetric transformations.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of (4-Methylnaphthalen-1-yl)hydrazine, offering detailed information about the proton and carbon environments and their connectivity.

A ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, with the molecular formula C₁₁H₁₂N₂, we can predict the signals based on its constituent parts: a substituted naphthalene (B1677914) ring, a methyl group, and a hydrazine (B178648) moiety.

The six aromatic protons on the naphthalene ring would appear as a complex series of multiplets in the downfield region, typically between 7.0 and 8.0 ppm. Their exact shifts and coupling patterns are influenced by the electron-donating effects of both the methyl and hydrazine groups. The methyl group protons are expected to produce a sharp singlet further upfield, with a chemical shift similar to that observed in 1-methylnaphthalene, which is around 2.6 ppm. chemicalbook.com The three protons of the hydrazine group (-NH-NH₂) would likely appear as broad signals whose chemical shifts are highly dependent on solvent, concentration, and temperature.

| Predicted Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Naphthalene Protons | ~ 7.0 - 8.0 | Multiplet (m) | 6H |

| Methyl Protons (-CH₃) | ~ 2.6 | Singlet (s) | 3H |

| Hydrazine Protons (-NH-NH₂) | Variable (Broad) | Broad Singlet (br s) | 3H |

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. This compound has 11 carbon atoms, and due to the molecule's asymmetry, 11 distinct signals are expected. The spectrum can be divided into two main regions: the aromatic region and the aliphatic region.

The ten carbons of the naphthalene ring system will resonate in the downfield region, typically from 110 to 145 ppm. The carbons directly attached to the substituents (C1, bearing the hydrazine, and C4, bearing the methyl group) will have their chemical shifts significantly influenced by these groups. The remaining eight aromatic carbons will appear within the standard range, with their specific shifts determined by their position relative to the substituents. The single aliphatic carbon of the methyl group will appear in the upfield region, generally between 15 and 25 ppm. Spectroscopic data from related compounds, such as substituted tetrahydronaphthalenes, confirm these general chemical shift regions for naphthalene-based carbon frameworks. rsc.org

| Predicted Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons (10 C) | ~ 110 - 145 |

| Methyl Carbon (-CH₃) | ~ 15 - 25 |

To definitively assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, mapping the connectivity within the aromatic spin systems of the naphthalene rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would definitively link the aliphatic proton signal to the methyl carbon and each aromatic proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would provide unequivocal evidence for the substitution pattern by showing correlations from the methyl protons to the C4 carbon and adjacent carbons (C3 and the bridgehead carbon), and from the NH proton to the C1 carbon.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be characterized by several key absorption bands. Data from the closely related analog, 1-naphthylhydrazine, provides a strong basis for these predictions. nist.gov

The most prominent features would be the stretching vibrations of the N-H bonds in the hydrazine group, which typically appear as one or two sharp bands in the 3200-3400 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic naphthalene ring would be visible in the 1500-1600 cm⁻¹ region. Additionally, N-H bending vibrations can also be observed near 1600 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Hydrazine) | 3200 - 3400 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | Medium-Weak |

| C=C Aromatic Ring Stretch | 1500 - 1600 | Medium-Strong |

| N-H Bend | ~ 1600 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. The naphthalene moiety in this compound is a strong chromophore. Unsubstituted naphthalene exhibits strong ultraviolet absorption due to π-π* transitions. researchgate.netacs.org The presence of substituents, known as auxochromes, modifies the absorption profile.

Both the methyl (-CH₃) and hydrazine (-NHNH₂) groups are electron-donating and are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted naphthalene. libretexts.org This shift occurs because the auxochromes extend the conjugation and raise the energy of the highest occupied molecular orbital (HOMO), decreasing the energy gap for electronic excitation. Therefore, the compound would be expected to absorb strongly in the UV region, with λmax values shifted to longer wavelengths than those of pure naphthalene (which has absorption bands around 220 nm and 275 nm). libretexts.orgdocbrown.info

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a destructive technique that provides the molecular weight of a compound and offers clues about its structure through analysis of its fragmentation patterns. For this compound (C₁₁H₁₂N₂), the molecular weight is 172.23 g/mol . cymitquimica.com

The mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 172. This peak confirms the molecular weight of the compound. The fragmentation pattern would likely involve the cleavage of the weaker bonds. Common fragmentation pathways would include the loss of the amino group (-NH₂) to give a fragment at m/z 156, or the loss of the entire hydrazinyl group (-N₂H₃) to yield a stable methylnaphthalene cation at m/z 141. The observation of a fragment at m/z 141 would be strong evidence for the core methylnaphthalene structure.

| Predicted m/z Value | Identity of Fragment |

|---|---|

| 172 | [M]⁺ (Molecular Ion) |

| 156 | [M - NH₂]⁺ |

| 141 | [M - N₂H₃]⁺ (Methylnaphthalene cation) |

X-ray Crystallography for Definitive Solid-State Structure Elucidation

The determination of the three-dimensional atomic arrangement of a crystalline solid is most reliably achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a compound's chemical and physical properties.

For hydrazine derivatives, X-ray crystallography can elucidate the conformation of the hydrazine moiety and its orientation relative to the aromatic ring system. It can also reveal details of hydrogen bonding networks, which significantly influence the packing of molecules in the crystal lattice and can provide insights into the compound's reactivity and potential for forming co-crystals or salts.

While general methodologies for X-ray diffraction of hydrazine-containing compounds exist, and challenges such as potential disorder in the hydrazine group are recognized, no specific published study detailing the crystal structure of "this compound" was found. Such a study would be necessary to generate the detailed structural parameters and research findings requested for this section.

Without access to a Crystallographic Information File (CIF) or a peer-reviewed publication on the crystal structure of "this compound," a detailed analysis and the creation of data tables are not possible.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it well-suited for the study of medium-sized organic molecules like (4-methylnaphthalen-1-yl)hydrazine. DFT methods are used to approximate the solutions to the Schrödinger equation by focusing on the electron density, providing a wide range of information about a molecule's properties.

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most energetically favorable conformation.

Table 1: Representative Theoretical Bond Parameters for Naphthalene (B1677914) and Hydrazine (B178648) Derivatives (Note: This table is illustrative and based on general values for related structures, not specific calculations for this compound.)

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C-C (aromatic) | 1.37 - 1.42 |

| C-N | ~1.40 |

| N-N | ~1.45 |

| C-C-C (aromatic) | 118 - 121 |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive. nih.gov

For this compound, DFT calculations would reveal the energies of these orbitals and their spatial distribution. It is expected that the HOMO would be localized primarily on the electron-rich naphthalene ring system and the hydrazine moiety, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would be distributed over the aromatic system, indicating its susceptibility to nucleophilic attack. Analysis of the orbital contributions would quantify which atoms and which specific atomic orbitals (s, p, d) make up the HOMO and LUMO.

Table 2: Illustrative Frontier Orbital Energies for a Hydrazine Derivative (Note: These values are examples and not specific to this compound.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack.

In the case of this compound, an MEP analysis would likely show negative potential around the nitrogen atoms of the hydrazine group due to the presence of lone pairs of electrons. nih.gov This would suggest that these nitrogen atoms are primary sites for interaction with electrophiles. The hydrogen atoms of the hydrazine group and the aromatic protons would likely exhibit positive potential. This information is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents. nih.gov

Understanding the distribution of electron density within a molecule can be further refined by calculating the partial atomic charges on each atom. Various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, are used for this purpose. These calculations provide a quantitative measure of the electron density associated with each atom, helping to identify electrophilic and nucleophilic centers.

For this compound, atomic charge calculations would likely confirm the electronegative character of the nitrogen atoms, which would carry partial negative charges. The carbon atom attached to the hydrazine group and the hydrogen atoms would likely bear partial positive charges. This charge distribution influences the molecule's dipole moment and its interaction with polar solvents and other polar molecules.

Mechanistic Elucidation through Computational Modeling

Beyond static molecular properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions. By modeling reaction pathways, chemists can gain a deeper understanding of reaction mechanisms, which is often challenging to achieve through experimental means alone.

When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state, which represents the energy barrier that must be overcome for the reaction to proceed. Computational modeling allows for the identification and characterization of these fleeting transition state structures. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing a measure of the reaction rate.

For reactions involving this compound, such as its oxidation or its role in the formation of heterocyclic compounds, DFT calculations can be used to map out the entire reaction coordinate. This involves identifying the structures of the reactants, intermediates, transition states, and products. For instance, in a reaction involving the hydrazine moiety, computational studies could elucidate the step-by-step process of bond breaking and bond formation, providing clarity on the reaction mechanism. While specific studies on this compound are limited, research on the decomposition of hydrazine on metal surfaces demonstrates the power of DFT in characterizing transition states for N-N and N-H bond cleavage. researchgate.netnih.gov

Investigation of Radical Pathways and Single-Electron Transfer Mechanisms

The hydrazine moiety in this compound is a key determinant of its redox behavior, making it susceptible to radical formation and participation in single-electron transfer (SET) processes. Theoretical studies on similar hydrazine derivatives suggest that they can undergo oxidation to form radical cations. nih.gov Computational models, particularly those employing density functional theory (DFT), are instrumental in mapping the potential energy surfaces of these reactions. nih.govacs.org

For instance, studies on the reduction of certain compounds by hydrazine derivatives have shown that free radical mechanisms are often the most probable reaction pathways. nih.govacs.org In the case of this compound, the nitrogen-centered radical that could form upon oxidation is stabilized by resonance with the electron-rich naphthalene ring. The methyl group at the 4-position can also influence the stability of this radical through hyperconjugation.

Furthermore, the naphthalene ring system is known to participate in single-electron transfer processes. rsc.org The interplay between the hydrazine group and the naphthalene core in this compound would likely facilitate SET, a critical step in many organic reactions and biological processes. Computational studies can predict the ionization potential and electron affinity of the molecule, providing a quantitative measure of its ability to donate or accept an electron. Theoretical investigations into related systems, such as naphthalene diimides, have demonstrated how functionalization can modulate their electron-transfer properties, a principle that would also apply to this compound. rsc.org

Prediction and Validation of Spectroscopic Parameters

Computational spectroscopy is an indispensable tool for characterizing novel compounds. By simulating spectra, researchers can predict the spectroscopic signatures of this compound and aid in the interpretation of experimental data.

Simulated IR and UV-Vis Spectra

Density functional theory (DFT) calculations are widely used to predict the vibrational frequencies of molecules, which correspond to the peaks in an infrared (IR) spectrum. dtic.mil For this compound, the simulated IR spectrum would be expected to show characteristic bands for the N-H stretching and bending vibrations of the hydrazine group, as well as the C-H and C=C stretching and bending modes of the methyl-substituted naphthalene ring. Studies on similar naphthalene-based compounds have successfully used DFT to correlate calculated vibrational frequencies with experimental IR spectra. mdpi.com

Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra, such as UV-Vis spectra. nih.gov The electronic transitions in this compound would primarily involve the π-electrons of the naphthalene system. The position and intensity of the absorption bands would be influenced by the hydrazine and methyl substituents. Computational studies on other substituted naphthalenes have shown that TD-DFT can accurately predict the wavelengths of maximum absorption (λmax). researchgate.netnih.gov

Table 1: Predicted Spectroscopic Data for this compound (Conceptual) This table is conceptual and based on typical values for similar compounds. Actual experimental or more detailed computational results may vary.

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

|---|---|---|

| IR Spectroscopy | N-H Stretching | 3300-3400 cm⁻¹ |

| C-H (Aromatic) Stretching | 3000-3100 cm⁻¹ | |

| C-H (Aliphatic) Stretching | 2850-2960 cm⁻¹ | |

| C=C (Aromatic) Stretching | 1500-1600 cm⁻¹ | |

| UV-Vis Spectroscopy | π → π* Transition (λmax) | 280-320 nm |

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Computational methods, particularly those based on DFT, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. acs.org For this compound, the calculated chemical shifts would be highly sensitive to the electronic environment of each nucleus.

The protons of the naphthalene ring would exhibit distinct signals depending on their proximity to the electron-donating hydrazine and methyl groups. Similarly, the chemical shifts of the carbon atoms in the naphthalene core would be influenced by these substituents. lookchem.com By comparing the computationally predicted NMR spectra with experimental data, a definitive assignment of all proton and carbon signals can be achieved. Studies on a variety of substituted naphthalenes have demonstrated the reliability of this approach. acs.orgresearchgate.net

Advanced Computational Methodologies

Beyond standard quantum chemical calculations, more advanced computational techniques can provide deeper insights into the properties of this compound.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state. nih.govnih.govelectronicsandbooks.comresearchgate.net By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contacts, such as hydrogen bonds and π-π stacking, can be identified.

For this compound, the hydrazine group is capable of acting as both a hydrogen bond donor and acceptor. The naphthalene ring can participate in π-π stacking and C-H···π interactions. A Hirshfeld surface analysis would likely reveal a complex network of these interactions governing the crystal packing of the molecule. Studies on other naphthalene derivatives have effectively used this method to understand their supramolecular chemistry. nih.govnih.goviucr.org

| Intermolecular Contact | Expected Contribution (%) |

|---|---|

| H···H | 40-50 |

| C···H/H···C | 20-30 |

| N···H/H···N | 10-20 |

| C···C (π-π stacking) | 5-10 |

Prediction of Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems and donor-acceptor functionalities can exhibit significant nonlinear optical (NLO) properties, making them promising materials for applications in optoelectronics and photonics. analis.com.my this compound, with its electron-rich naphthalene ring and hydrazine substituent, has the structural prerequisites for NLO activity.

Computational chemistry can be used to predict the NLO properties of molecules, such as the first hyperpolarizability (β). nih.gov These calculations typically involve DFT methods and provide a theoretical assessment of a molecule's potential as an NLO material. Research on other donor-substituted π-systems has shown a strong correlation between molecular structure and NLO response, and similar computational screening of this compound could guide the development of new NLO materials. researchgate.net

Applications in Materials Science and Advanced Organic Frameworks

Precursor for Organic Electronic Materials

The naphthalene (B1677914) moiety within (4-Methylnaphthalen-1-yl)hydrazine offers a foundation for creating materials with desirable electronic properties, such as high charge carrier mobility and thermal stability, which are crucial for organic electronic devices.

Naphthalene-containing compounds are frequently used in the development of materials for Organic Light-Emitting Diodes (OLEDs), particularly as host materials in the emissive layer. researchgate.net These host materials form a matrix for dopant molecules that are responsible for light emission. The key role of the host is to facilitate efficient energy transfer to the dopant. The wide bandgap and high triplet energy of the naphthalene core are advantageous for hosting phosphorescent emitters, especially for blue OLEDs, which are critical for full-color displays and lighting applications. mdpi.comrsc.org

The hydrazine (B178648) group in this compound can be chemically transformed to link the naphthalene core to other aromatic units, a common strategy for tuning the electronic properties of host materials. For instance, researchers have synthesized novel host materials by linking naphthalene moieties to other aromatic systems like anthracene to enhance thermal and amorphous properties, leading to improved device performance and stability. mdpi.com While specific research on this compound as a direct precursor is not detailed, its structure is analogous to starting materials used in the synthesis of complex, high-performance OLED host materials.

Table 1: Performance of a Naphthalene-Anthracene Based OLED Host Material

| Property | Value |

|---|---|

| Photoluminescence (PL) max (film) | 440 nm |

| Band Gap | 2.95 eV |

| Electroluminescence (EL) max | 460 nm |

| External Quantum Efficiency (EQE) | 8.3% |

| Current Efficiency | 9.3 cd/A |

Data derived from a study on a novel anthracene-based host material incorporating a naphthalene moiety. mdpi.com

In the field of organic photovoltaics (OPVs), naphthalene derivatives are explored for their potential as components of donor or acceptor materials. The broad absorption and tunable energy levels of naphthalene-based compounds are beneficial for efficient light harvesting and charge separation in solar cells. bohrium.com Naphthalene diimides, a class of compounds that could potentially be synthesized from naphthalene precursors, are particularly noted for their use in solar cell technology. bohrium.com

Hydrazine derivatives, on the other hand, have been investigated for their application in dye-sensitized solar cells (DSSCs). The hydrazine moiety can act as an anchor to bind dye molecules to the semiconductor surface or can be part of the dye's molecular structure itself. Although research specifically detailing the use of this compound in this context is sparse, the fundamental properties of its constituent functional groups suggest a potential role in the design of novel photosensitizers or other components for photovoltaic devices.

Building Block for Complex Molecular Architectures

The reactivity of the hydrazine group allows this compound to serve as a versatile building block for constructing larger, more complex molecules and polymers.

The development of novel polymers with tailored properties is a significant area of materials science. Naphthalene-based polymers are known for their high thermal stability and are used in various applications. mdpi.com The hydrazine functional group in this compound can undergo a variety of chemical reactions, such as condensation with aldehydes and ketones, to form hydrazones. This chemistry can be exploited to incorporate the naphthalene unit into polymer backbones, creating hybrid polymers.

These hybrid polymers could potentially combine the thermal and electronic properties of the naphthalene core with other functionalities, leading to materials with applications in areas such as specialty plastics, membranes, or as components in electronic devices. For example, co-polymers based on 1,4-naphthalene have been synthesized and investigated for their use in OLEDs, demonstrating that the incorporation of naphthalene units into a polymer chain can effectively tune the material's optoelectronic properties. mdpi.com

Table 2: Properties of 1,4-Naphthalene-Based Co-Polymers for OLEDs

| Co-Polymer | HOMO Level (eV) | LUMO Level (eV) | Application |

|---|---|---|---|

| PNP(1,4)-PT | -5.51 | -2.73 | OLED emitter |

| PNP(1,4)-TF | -5.60 | -2.81 | OLED emitter |

| PNP(1,4)-ANT | -5.73 | -2.96 | OLED emitter |

Data from a study on co-polymers with varying comonomers to tune emitting color and device performance. mdpi.com

Functionalized naphthalene scaffolds are molecules where the basic naphthalene structure is modified with various chemical groups to create compounds with specific properties and functions. The hydrazine group of this compound is a key site for such functionalization. It can be used as a handle to attach other molecules or to build more complex heterocyclic structures fused to the naphthalene ring.

This approach is valuable in creating materials for a range of applications, from pharmaceuticals to organic electronics. The ability to create diverse molecular structures from a single starting material is a cornerstone of modern synthetic chemistry. While the specific functionalized scaffolds derived from this compound are not extensively reported, the chemical principles suggest its utility as a versatile starting point for creating novel naphthalene-based compounds with tailored functionalities.

Conclusion and Future Research Directions

Synthesis and Derivatization Advances of (4-Methylnaphthalen-1-yl)hydrazine

The synthesis of this compound and its derivatives is a cornerstone for its exploration and application. While direct synthetic reports on this specific molecule are not extensively detailed in publicly available literature, established methodologies for the synthesis of arylhydrazines provide a robust framework. A common route involves the nucleophilic aromatic substitution of a suitable naphthalene (B1677914) precursor. For instance, the reaction of 1-chloro-4-methylnaphthalene (B1615431) with hydrazine (B178648) hydrate (B1144303), often in the presence of a catalyst, presents a viable synthetic pathway.

Recent advancements in cross-coupling reactions have significantly broadened the scope for derivatization of arylhydrazines. nih.govrsc.org These methods, often catalyzed by transition metals like palladium, allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. The hydrazine moiety of this compound can be a versatile handle for such transformations, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures. For example, palladium-catalyzed cross-coupling reactions could be employed to arylate the hydrazine nitrogen atoms, leading to novel tri- and tetra-substituted hydrazine derivatives.

Future research in this area should focus on the development of more efficient and sustainable synthetic protocols. This includes the exploration of greener solvents, catalyst-free reaction conditions, and the use of flow chemistry to enable safer and more scalable production. Furthermore, the synthesis of a diverse library of this compound derivatives through advanced cross-coupling techniques will be crucial for systematically investigating their structure-activity relationships in various applications.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Arylhydrazine Derivatization

| Reaction Type | Electrophile/Nucleophile | Catalyst/Ligand | Typical Conditions | Potential Application for this compound |

| Buchwald-Hartwig Amination | Aryl Halide | Pd(dba)₂ / BINAP | Toluene, Base, 80-110 °C | N-Arylation of the hydrazine moiety |

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄ | Toluene/Water, Base, 80-100 °C | C-C bond formation at the naphthalene ring (if functionalized) |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Amine Base, RT-60 °C | Introduction of alkynyl groups nih.gov |

This table presents generalized conditions and should be optimized for the specific substrate.

Frontier Areas in Reactivity and Mechanistic Studies

The reactivity of this compound is governed by the interplay between the electron-rich naphthalene ring, the nucleophilic hydrazine group, and the methyl substituent. The hydrazine moiety can participate in a variety of transformations, including oxidation, reduction, and condensation reactions to form hydrazones and heterocyclic systems like pyrazoles. acs.orgijcrt.org The naphthalene core, on the other hand, can undergo electrophilic substitution reactions, with the position of attack influenced by the directing effects of the methyl and hydrazine groups.

A frontier area of research lies in the exploration of radical-mediated reactions involving arylhydrazines. nih.gov These reactions can lead to unique bond formations and molecular scaffolds that are not easily accessible through traditional ionic pathways. Investigating the radical arylation of various substrates using this compound as the aryl source could unlock novel synthetic methodologies.

Detailed mechanistic studies, combining experimental kinetic data with computational modeling, are essential to unravel the intricate pathways of these reactions. researchgate.net Understanding the role of intermediates, transition states, and the influence of catalysts will enable the rational design of more selective and efficient transformations. For instance, elucidating the mechanism of metal-catalyzed cross-coupling reactions involving this compound will be critical for optimizing reaction conditions and expanding their synthetic utility. nih.gov

Expanding the Scope of Computational Applications

Computational chemistry offers a powerful lens to probe the electronic structure, properties, and reactivity of this compound at a molecular level. nih.govacs.org Density Functional Theory (DFT) calculations can be employed to predict key parameters such as bond dissociation energies (BDEs) of the N-N and N-H bonds, which are crucial for understanding its stability and reactivity in radical reactions. nih.govacs.orgacs.org For instance, a computational study on various hydrazine derivatives has shown that the N-N BDE can be significantly influenced by the nature of the substituents. acs.org

Furthermore, computational modeling can be used to predict spectroscopic properties (e.g., NMR, IR, UV-Vis spectra), which can aid in the characterization of newly synthesized derivatives. Molecular docking simulations can be utilized to explore the potential interactions of this compound derivatives with biological targets, providing insights for drug discovery efforts. nih.gov

Future computational work should focus on developing accurate predictive models for the reactivity of this compound in various chemical environments. This includes modeling reaction pathways, calculating activation barriers, and predicting the regioselectivity of its reactions. nih.gov Such in-silico studies will not only complement experimental findings but also guide the design of new experiments and the discovery of novel applications.

Table 2: Calculated N-N Bond Dissociation Enthalpies (BDEs) for Representative Hydrazine Derivatives

| Compound | Method | N-N BDE (kJ/mol) | Reference |

| Hydrazine | G4 | 273.6 | acs.org |

| Methylhydrazine | G4 | 269.4 | acs.org |

| Phenylhydrazine | M05-2X | 240.6 | acs.org |

These values provide a reference for the expected range of the N-N BDE in this compound.

Prospects for Novel Material Discovery and Design

The unique photophysical and electronic properties of the naphthalene moiety make this compound an attractive building block for the design of novel organic materials. lifechemicals.comacs.orgresearchgate.net Functionalized naphthalenes have found applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent sensors. acs.org The introduction of the hydrazine group provides a handle for further functionalization, allowing for the fine-tuning of the material's properties.

One promising avenue is the incorporation of this compound derivatives into metal-organic frameworks (MOFs) or porous organic polymers. nih.govacs.org The hydrazine functionality can act as a coordination site for metal ions or as a reactive site for polymerization. Such materials could exhibit interesting properties for gas storage, separation, or catalysis.

Future research should explore the synthesis of polymers and supramolecular assemblies derived from this compound. nih.gov The investigation of their photophysical properties, such as fluorescence and phosphorescence, could lead to the development of new sensors, imaging agents, or light-emitting materials. The design of materials with tailored electronic properties based on this scaffold is a key area for future exploration.

Interdisciplinary Research Opportunities in Organic and Materials Chemistry

The versatility of this compound opens up numerous opportunities for interdisciplinary research, bridging the gap between fundamental organic synthesis and applied materials science. Collaborative efforts between synthetic chemists, materials scientists, and computational chemists will be crucial to fully realize the potential of this compound.

In the realm of medicinal chemistry, the naphthalene scaffold is present in a number of approved drugs. lifechemicals.com The synthesis and biological evaluation of a library of this compound derivatives could lead to the discovery of new therapeutic agents. nih.govnih.gov For example, their potential as anticancer or antimicrobial agents could be investigated.

In materials science, the development of functional materials based on this compound for applications in electronics, sensing, and energy storage is a fertile ground for research. acs.orgnih.gov The ability to tune the properties of these materials through synthetic modification of the this compound core will be a key driver of innovation.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (4-Methylnaphthalen-1-yl)hydrazine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A standard approach involves refluxing 4-methylnaphthalen-1-yl ketones with hydrazine hydrate in the presence of an acid catalyst (e.g., HCl or H₂SO₄). Reaction optimization includes adjusting molar ratios, reflux duration, and catalyst concentration. Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity products. For example, analogous hydrazine derivatives like 1-Ethyl-1-(p-tolyl)hydrazine are synthesized under similar conditions, with yields improved by controlling temperature and stoichiometry .

Q. How can the stability of this compound under laboratory conditions be assessed, and what factors influence its degradation?

- Methodological Answer : Stability studies should include accelerated degradation tests under varying pH, temperature, and light exposure. Thermal stability can be evaluated via thermogravimetric analysis (TGA), while spectroscopic monitoring (UV-Vis, HPLC) tracks decomposition products. For instance, related hydrazines degrade under prolonged exposure to oxygen or moisture, necessitating storage in inert atmospheres and low temperatures .

Q. What analytical techniques are recommended for quantifying this compound in solution?

- Methodological Answer : Spectrophotometric methods using potassium permanganate reduction (absorbance at 526–546 nm) provide reliable quantification. High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) offers higher sensitivity. The NIOSH Method 3518 for phenylhydrazine derivatives validates similar protocols, emphasizing calibration with standard solutions and matrix-matched controls .

Q. How can the formation of hydrazones from this compound be characterized structurally?

- Methodological Answer : Hydrazone formation is confirmed via FT-IR (C=N stretch ~1600–1650 cm⁻¹) and NMR (imine proton at δ 7.5–8.5 ppm). Single-crystal X-ray diffraction (using SHELX software) resolves stereochemistry, as demonstrated for naphthoyl hydrazides .

Advanced Research Questions

Q. What mechanistic insights govern the catalytic role of this compound in carbonyl-olefin metathesis or cycloaddition reactions?

- Methodological Answer : Computational studies (DFT, molecular dynamics) map reaction pathways, identifying transition states and activation barriers. For example, hydrazine catalysts lower cycloreversion barriers in norbornene metathesis via [2.2.2]-bicyclic intermediates. Experimental validation involves kinetic profiling and isotopic labeling .

Q. How do structural modifications of this compound influence its biochemical interactions, such as enzyme inhibition or apoptosis induction?

- Methodological Answer : Structure-activity relationships (SAR) are explored through substituent variation (e.g., electron-withdrawing groups on the naphthyl ring). In vitro assays (MTT, flow cytometry) quantify cytotoxicity and apoptotic markers. Hydrazine derivatives like 1-(2-Iodo-6-(trifluoromethylthio)phenyl)hydrazine show promise in targeting cell cycle regulators .

Q. What challenges arise in resolving crystallographic data for this compound derivatives, and how can SHELX software improve refinement?

- Methodological Answer : Challenges include disorder in hydrazine moieties and weak diffraction. SHELXL refinement incorporates twin-law corrections and anisotropic displacement parameters. High-resolution data (>1.0 Å) and hydrogen-bonding networks (validated via PLATON) enhance model accuracy, as seen in acyl hydrazide structures .

Q. How can temporal effects (e.g., cumulative cellular toxicity) of this compound be modeled in longitudinal in vivo studies?

- Methodological Answer : Dose-response studies in rodents employ pharmacokinetic modeling (e.g., compartmental analysis) to estimate half-life and bioaccumulation. Histopathological assessments and biomarker tracking (e.g., liver enzymes) over 6–12 months reveal chronic effects. For similar hydrazines, non-linear dose-toxicity relationships necessitate adaptive experimental designs .

Q. What advanced purification strategies address byproduct formation during large-scale synthesis of this compound?

- Methodological Answer : Simulated moving bed (SMB) chromatography or fractional distillation separates regioisomers. Process analytical technology (PAT) monitors reaction progress in real-time. Industrial-scale production of 1-Ethyl-1-(p-tolyl)hydrazine highlights the need for solvent recycling and waste minimization .

Methodological Considerations

- Data Contradictions : Stability claims vary across studies; some report hydrazine derivatives as labile , while others note robustness under specific conditions . Replicate experiments under standardized protocols are essential.

- Unresolved Issues : The biochemical pathways of this compound remain unclear. Proteomic profiling (e.g., SILAC) and knockout models could elucidate targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.